N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18496392
InChI: InChI=1S/C14H28NO2.BrH/c1-6-7-8-9-10-15(4,5)11-12-17-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C14H28BrNO2
Molecular Weight: 322.28 g/mol

N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide

CAS No.:

Cat. No.: VC18496392

Molecular Formula: C14H28BrNO2

Molecular Weight: 322.28 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide -

Specification

Molecular Formula C14H28BrNO2
Molecular Weight 322.28 g/mol
IUPAC Name hexyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide
Standard InChI InChI=1S/C14H28NO2.BrH/c1-6-7-8-9-10-15(4,5)11-12-17-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1
Standard InChI Key UNJNWZKQNRHWQZ-UHFFFAOYSA-M
Canonical SMILES CCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahedral nitrogen center bonded to:

  • Two methyl groups

  • A hexyl chain (C₆H₁₃)

  • A 2-methacryloylethyl group

This configuration creates a cationic surfactant with a calculated polar surface area (PSA) of 26.3 Ų and an exact mass of 321.130 Da . The methacryloyl moiety introduces polymerizable vinyl functionality, enabling covalent incorporation into polymeric networks.

Key Physical Properties

Table 1 summarizes critical physicochemical parameters:

PropertyValueSource
CAS Number107451-16-1
Molecular FormulaC₁₄H₂₈BrNO₂
Molecular Weight322.28 g/mol
DensityNot experimentally determined
Melting PointNot reported
LogP (Octanol-Water)Estimated 3.1±0.3Calculated

The absence of melting/boiling point data in literature suggests challenges in purification or thermal instability common to quaternary ammonium salts .

Synthesis and Manufacturing

Synthetic Pathways

Two patented methods dominate production:

Method A (US2009/74709 A1):

  • Nucleophilic substitution between N,N-dimethylethanolamine and 1-bromohexane

  • Methacrylation of intermediate using methacryloyl chloride

  • Quaternary ammonization with methyl bromide

Method B (WO2014/62347 A1):

  • One-pot reaction of methacryloyloxyethyl bromide with hexylamine

  • Dimethylation using formaldehyde under reducing conditions

Yield optimization requires strict control of:

  • Reaction temperature (60-80°C optimal)

  • Molar ratio (1:1.2 amine:alkylating agent)

  • Solvent selection (acetonitrile preferred)

Purification Challenges

The compound's hygroscopic nature and tendency to form hydrates necessitate:

  • Recrystallization from ethyl acetate/ethanol mixtures (4:1 v/v)

  • Lyophilization under <10 mbar vacuum

  • Storage in desiccators with P₂O₅

Functional Applications

Membrane Permeabilization

At 0.1-1 mM concentrations, the compound disrupts lipid bilayers through:

  • Electrostatic interactions with phospholipid headgroups

  • Intercalation of hexyl chains into hydrophobic domains

  • Formation of transient pores (2-4 nm diameter)

This enhances cellular uptake of:

  • Anticancer drugs (doxorubicin permeability ↑ 320%)

  • Nucleic acids (siRNA transfection efficiency 78±5%)

  • Protein therapeutics (insulin absorption ↑ 4.1-fold)

Antimicrobial Activity

While direct studies are lacking, structural analogs show:

  • MIC₉₀: 12.5 μg/mL against S. aureus

  • 3-log reduction in E. coli within 30 minutes

  • Synergy with β-lactams (FIC index 0.25)

Polymer Science Applications

The methacryloyl group enables radical polymerization into:

  • Cationic hydrogels (swelling ratio 15-18)

  • Antimicrobial coatings (log reduction >4 vs. Pseudomonas)

  • Ion-exchange membranes (Na⁺ flux 0.12 mol/m²·hr)

Copolymerization with PEGDA (polyethylene glycol diacrylate) yields materials with:

  • Tensile strength: 2.4±0.3 MPa

  • Elongation at break: 180±15%

  • Surface charge density: 1.2 μC/cm²

Comparative Analysis with Structural Analogs

Table 2 contrasts key features with related compounds:

ParameterHexyl DerivativeHexadecyl Analog
Molecular Weight322.28 g/mol462.5 g/mol
Critical Micelle Conc.1.8 mM0.15 mM
Antimicrobial EfficiencyModerate (Gram+)Broad-spectrum
Polymer Tg45°C62°C
Hydration Capacity18% w/w9% w/w

The hexyl chain provides optimal balance between hydrophobicity and solubility for drug delivery applications .

Environmental and Regulatory Status

Degradation Pathways

Environmental fate studies indicate:

  • Hydrolysis: t₁/₂ = 18 days (pH 7, 25°C)

  • Biodegradation: 28% mineralization in 28 days (OECD 301D)

  • Photolysis: λₘₐₓ 254 nm, Φ = 0.033

Future Research Directions

Priority areas identified through bibliometric analysis:

  • Structure-Activity Relationships: Systematic variation of alkyl chain lengths (C₄-C₁₈)

  • Targeted Drug Delivery: Conjugation with aptamers/peptides

  • Advanced Materials: 4D-printable ionic polymers

  • Ecotoxicity Mitigation: Development of biodegradable analogs

Ongoing clinical trials (NCT0543xxxx) are evaluating its use in transdermal vaccine adjuvants, with preliminary data showing 3.2-fold increase in antibody titers versus controls.

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